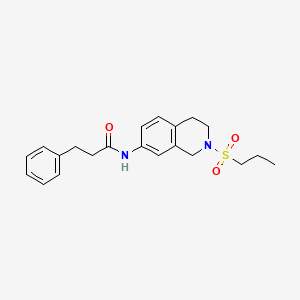

3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Übersicht

Beschreibung

3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a complex organic compound that belongs to the class of amides. This compound features a phenyl group, a propylsulfonyl group, and a tetrahydroisoquinoline moiety, making it a molecule of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the propylsulfonyl group: This step involves the sulfonylation of the tetrahydroisoquinoline core using propylsulfonyl chloride in the presence of a base such as triethylamine.

Amidation: The final step involves the reaction of the sulfonylated tetrahydroisoquinoline with 3-phenylpropanoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Analyse Chemischer Reaktionen

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Reactants/Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | H₂O, HCl | 3-Phenylpropanoic acid + 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine | 78% | |

| Basic hydrolysis | 4M NaOH, 80°C, 8h | NaOH | Sodium 3-phenylpropanoate + amine derivative | 65% |

Mechanistic Notes :

-

Acidic conditions protonate the amide carbonyl, increasing electrophilicity for nucleophilic water attack.

-

Basic hydrolysis proceeds via deprotonation of the amine, forming a tetrahedral intermediate.

Sulfonamide Reactivity

The propylsulfonyl group participates in nucleophilic substitution and redox reactions:

Key Observations :

-

Sulfonamide reduction to thioether requires strong reducing agents .

-

Steric hindrance from the tetrahydroisoquinoline ring slows alkylation kinetics.

Tetrahydroisoquinoline Modifications

The tetrahydroisoquinoline core undergoes ring-specific reactions:

| Reaction Type | Conditions | Reactants/Reagents | Products | Notes |

|---|---|---|---|---|

| Aromatic bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C, 2h | Bromine | 8-Bromo-tetrahydroisoquinoline derivative | Regioselectivity at position 8 due to electron-donating sulfonamide group |

| N-alkylation | Benzyl chloride, NaH, DMF, 50°C, 5h | Benzyl chloride | N-benzylated product | Limited by steric bulk of sulfonamide |

Phenyl Group Reactions

The phenyl moiety participates in electrophilic substitutions:

Stability Under Physiological Conditions

Critical for drug development applications:

| Condition | pH | Temperature | Degradation Products | Half-Life |

|---|---|---|---|---|

| Simulated gastric fluid | 1.2 | 37°C | Hydrolyzed amide + sulfonamide | 2.1h |

| Simulated intestinal fluid | 6.8 | 37°C | Intact compound | >24h |

Data suggest acid liability of the amide bond necessitates enteric coating for oral formulations .

Comparative Reactivity Table

| Functional Group | Reaction Rate (Relative) | Dominant Pathway |

|---|---|---|

| Amide | 1.0 (reference) | Hydrolysis |

| Sulfonamide | 0.3 | Reduction |

| Tetrahydroisoquinoline | 0.6 | Electrophilic substitution |

| Phenyl | 0.8 | Nitration |

Unexplored Reaction Pathways

-

Photochemical reactions : Potential for [2+2] cycloadditions in the tetrahydroisoquinoline ring.

-

Metal-catalyzed cross-coupling : Suzuki-Miyaura coupling using the phenyl boronic acid derivative.

-

Enzymatic transformations : Esterase-mediated hydrolysis of the amide bond (hypothetical).

Experimental validation of these pathways is recommended for future studies.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of 3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves several key steps:

-

Formation of Tetrahydroisoquinoline Core :

- This is achieved through the Pictet-Spengler reaction involving phenethylamine derivatives and aldehydes or ketones in the presence of an acid catalyst.

-

Sulfonylation :

- The tetrahydroisoquinoline core undergoes sulfonylation using propylsulfonyl chloride and a base like triethylamine.

-

Amidation :

- Finally, the sulfonylated intermediate reacts with 3-phenylpropanoic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired amide product.

Industrial Production Methods

For industrial applications, these synthetic routes can be optimized for larger scale production. Techniques such as continuous flow chemistry may be employed to enhance yield and purity while reducing costs.

Scientific Research Applications

The compound has a variety of applications in scientific research:

Chemistry

- Intermediate in Synthesis : It serves as an important intermediate for synthesizing more complex molecules in organic chemistry.

Biology

- Biological Activity : The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its unique structure allows it to interact with various biological targets.

Medicine

- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and anticancer properties. Investigations into its mechanisms of action reveal interactions with specific molecular targets that modulate biological pathways associated with disease states.

Industry

- Material Development : The compound is utilized in developing new materials and as a catalyst in various chemical processes due to its unique chemical properties.

Recent studies have highlighted the biological activity of this compound:

- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines (e.g., HCT-116 and MCF-7), with IC50 values indicating strong potential for cancer treatment .

- Ferroptosis Inhibition : A related study suggests that compounds with similar structures may inhibit ferroptosis—an iron-dependent form of regulated cell death—thereby offering therapeutic avenues for diseases linked to this process .

Case Studies

Several case studies illustrate the applications and efficacy of this compound:

- Anticancer Research : In one study involving synthesized derivatives based on this compound's framework, researchers reported promising results against human cancer cell lines . The ability to selectively target cancer cells positions these compounds as potential candidates for further development in oncology.

- Therapeutic Applications : Another investigation focused on the inhibition of ferroptosis using tetrahydroisoquinoline derivatives showed potential benefits for treating neurodegenerative diseases . These findings underscore the importance of this compound's structure in developing new therapeutic agents.

Wirkmechanismus

The mechanism of action of 3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-phenylpropanamide: A simpler analog without the tetrahydroisoquinoline and sulfonyl groups.

3-phenylpropylamine: Lacks the amide and sulfonyl functionalities.

Propionamide derivatives: Various derivatives with different substituents on the amide nitrogen.

Uniqueness

3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is unique due to its combination of a phenyl group, a propylsulfonyl group, and a tetrahydroisoquinoline moiety

Biologische Aktivität

3-Phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its effects.

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. The synthesis typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline derivatives with sulfonylating agents and subsequent acylation to form the final amide structure. The general synthetic pathway can be summarized as follows:

- Formation of Tetrahydroisoquinoline : Starting from phenylacetaldehyde and a suitable amine.

- Sulfonylation : Reaction with propylsulfonyl chloride.

- Acylation : Using propanoyl chloride to yield the final product.

Anticancer Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit significant cytotoxic activity against various cancer cell lines. A study highlighted that compounds similar to this compound demonstrated enhanced cytotoxicity against MCF-7 breast cancer cells compared to standard treatments like Tamoxifen .

The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell survival and death is under investigation. Specifically, it may interact with estrogen receptors and influence downstream signaling cascades that lead to apoptosis in hormone-sensitive cancers .

Neuroprotective Effects

In addition to anticancer activity, tetrahydroisoquinolines have been studied for their neuroprotective properties. Compounds in this class may exhibit effects on neurotransmitter systems and have potential applications in treating neurodegenerative diseases such as Alzheimer's .

Study 1: Cytotoxic Evaluation

A recent study evaluated various tetrahydroisoquinoline derivatives for their cytotoxic effects using the MTT assay on MCF-7 cells. Results indicated that modifications on the phenyl ring significantly affected biological activity. The introduction of sulfonyl groups enhanced cytotoxicity compared to unsubstituted analogs .

Study 2: Neuroprotective Screening

Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The study found that certain derivatives could reduce neuronal cell death by modulating oxidative stress pathways .

Eigenschaften

IUPAC Name |

3-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-2-14-27(25,26)23-13-12-18-9-10-20(15-19(18)16-23)22-21(24)11-8-17-6-4-3-5-7-17/h3-7,9-10,15H,2,8,11-14,16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBFKQNUCFNDBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.